
Terephthalate
Cat. No. B1205515
Key on ui cas rn:
3198-30-9
M. Wt: 164.11 g/mol
InChI Key: KKEYFWRCBNTPAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04997866
Procedure details


70 Parts by weight of a powdery polyphenylene sulfide resin (Tohpren T-4 produced by Tohpren Co., Ltd ; average particle size, 50 μm), 30 parts by weight of a polyester composed of cyclohexanedimethanol and terephtalic acid (polycyclohexanedimethylene terephthalate (hereinafter referred to as PCT); [η]=0.9), which is a thermopalstic polyester, 12 parts by weight of an unsaturated polyester obtained from ethylene glycol and maleic acid anhydride ([η]=0.2), 6 parts by weight of styrene and 1 part by weight of benzoyl peroxide were mixed. The mixture was extruded through a twin-screw extruder (Werner Pfleiderer 30 Φ) at a barrel temperature of 30° C. and pelletized on a pelletizer.

[Compound]
Name
polyphenylene sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:9]O)(C[OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:11](O)(=O)[C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=1.C([O-])(=O)[C:24]1[CH:32]=[CH:31][C:27]([C:28]([O-:30])=[O:29])=[CH:26][CH:25]=1>C(O)CO>[C:20]1(=[O:8])[O:17][C:16](=[O:18])[CH:15]=[CH:19]1.[CH2:11]=[CH:9][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:28]([O:30][O:18][C:16](=[O:17])[C:15]1[CH:14]=[CH:13][CH:12]=[CH:20][CH:19]=1)(=[O:29])[C:27]1[CH:31]=[CH:32][CH:24]=[CH:25][CH:26]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Step Two
[Compound]
|
Name
|
polyphenylene sulfide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
polyester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)(CO)CO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-]
|
Step Seven
[Compound]
|
Name
|
polyester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
polyester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CC1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
